molecular formula C15H17Cl2N3 B2672993 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride CAS No. 1803584-13-5

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

Cat. No.: B2672993
CAS No.: 1803584-13-5
M. Wt: 310.22
InChI Key: LZDSJXFQXBAQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a benzimidazole-derived compound featuring a 1-methyl-substituted benzodiazol ring linked via a methylene bridge to a para-aminophenyl group, stabilized as a dihydrochloride salt. Key properties include:

  • Molecular formula: C₁₅H₁₇Cl₂N₃
  • Molecular weight: 310.22 g/mol
  • CAS RN: 1185293-91-7
  • Synonyms: 4-(5-Methyl-1H-benzoimidazol-2-ylmethyl)-phenylamine dihydrochloride, 4-[(5-Methyl-1H-benzimidazol-2-yl)methyl]anilindihydrochlorid .

The compound’s structure combines the aromaticity of benzimidazole with the reactivity of an aniline group, making it a candidate for pharmaceutical and materials science applications. Its dihydrochloride form enhances solubility and stability, critical for synthetic handling .

Properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-18-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11;;/h2-9H,10,16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSJXFQXBAQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves the reaction of 1-methyl-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Modifications in Benzimidazole-Aniline Derivatives

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Positions Salt Form CAS RN
Target Compound : 4-[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride C₁₅H₁₇Cl₂N₃ 310.22 1-Me on benzodiazol; CH₂ bridge to aniline Dihydrochloride 1185293-91-7
2-(1H-1,3-Benzodiazol-2-yl)-4-methylaniline dihydrochloride C₁₄H₁₅Cl₂N₃ 296.20 Benzodiazol directly attached to aniline (C2); 4-Me on aniline Dihydrochloride 1197822-55-1
4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride C₁₄H₁₃BrCl₂N₃ 393.09 6-Br on benzodiazol; CH₂ bridge to aniline Dihydrochloride 1909318-72-4
4-(1H-1,3-Benzodiazol-2-yl)aniline hydrochloride C₁₂H₁₁ClN₄ 258.70 Benzodiazol directly attached to aniline (C2); no methyl or CH₂ bridge Hydrochloride 60837-27-6
1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine dihydrochloride C₈H₁₁Cl₂N₃ 220.10 Ethylamine substituent on benzodiazol (C2) Dihydrochloride Not specified

Key Differences and Implications

Substituent Position and Bridging Groups :

  • The target compound’s methylene bridge between benzodiazol and aniline (CH₂ ) introduces conformational flexibility absent in analogs like 2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride , where benzodiazol is directly attached to the aniline ring . This flexibility may influence binding affinity in biological systems.
  • 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride (CAS 1909318-72-4) introduces bromine at the benzodiazol’s 6-position, increasing molecular weight and altering electronic properties. Bromine’s electron-withdrawing nature could enhance reactivity in cross-coupling reactions .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound, CAS 1909318-72-4) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., CAS 60837-27-6) . This is critical for pharmacokinetics in drug development.

Biological and Synthetic Relevance: The target compound’s 1-methyl group on benzodiazol may sterically hinder interactions compared to unsubstituted analogs like 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride .

Biological Activity

4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride (CAS Number: 1803584-13-5) is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : 4-[(1-methyl-1H-benzodiazol-2-yl)methyl]aniline
  • Molecular Formula : C15H17Cl2N3
  • Molecular Weight : 310.22 g/mol
  • Purity : ≥95%

The compound features a benzodiazole moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research indicates that compounds containing benzodiazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that similar benzodiazole-containing compounds showed effective inhibition of tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the benzodiazole ring could enhance the potency against specific cancer targets.

CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 83MM1.S (multiple myeloma)640

Antimicrobial Activity

The antimicrobial potential of benzodiazole derivatives has been documented in various studies. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Study on Antitumor Efficacy

A recent study investigated the efficacy of a related compound in vivo, demonstrating its ability to significantly reduce tumor size in xenograft models. The study reported an IC50 value of approximately 200 nM against HCT116 colon cancer cells, suggesting a strong potential for therapeutic application.

Clinical Relevance

In clinical settings, compounds similar to 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline have been evaluated for their safety and efficacy profiles in patients with advanced solid tumors. Early-phase trials indicated manageable side effects and promising antitumor activity.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Protein Kinases : The benzodiazole moiety interacts with ATP-binding sites in kinases, leading to decreased cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their cytotoxic effects.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.